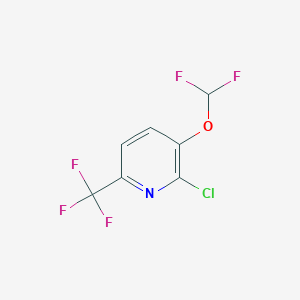

2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine

Descripción general

Descripción

2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular formula of 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine is C7H3ClF5NO . Its average mass is 247.550 Da and its monoisotopic mass is 246.982330 Da .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, groups such as chloro-bis(trifluoromethyl)pyridine can be synthesized in 60 to 80% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine are influenced by the presence of the fluorine atom and the pyridine structure . The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues and the electron attraction during the reaction of the same biological body, and enhancing the physiological activity of the compound .Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine, as a part of polyfluoroalkyl and perfluoroalkyl substances (PFASs), has been widely examined due to its environmental persistence, bioaccumulation, and potential toxicity. Studies highlight the need for understanding the environmental fate and degradation pathways of such compounds to assess their impact properly. It's shown that microbial degradation of non-fluorinated functionalities in these chemicals can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are persistent and toxic, thus raising concerns about their presence in the environment (Liu & Avendaño, 2013).

Medicinal and Chemosensing Applications

Pyridine derivatives, including 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine, have found extensive applications in medicinal chemistry. They possess a variety of biological activities, such as antifungal, antibacterial, antioxidant, and anticancer activities. These compounds also show a high affinity for various ions and neutral species, making them highly effective chemosensors for determining different species in various samples (Abu-Taweel et al., 2022).

Catalytic Applications

Research indicates that pyridine and its derivatives, including 2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine, play a significant role in catalysis. They are involved in various catalytic processes, contributing to the synthesis and development of numerous chemically significant compounds. Their structural properties and reactivity patterns are crucial in determining their effectiveness in these applications (Parmar et al., 2023).

Environmental Monitoring and Treatment

The compound's role in environmental monitoring and treatment is significant, especially in the context of PFASs. It's involved in the behavior and fate of these substances in drinking water treatment processes. The structural properties of such compounds influence their fate during treatment processes, with certain techniques like activated carbon adsorption, ion exchange, and high-pressure membrane filtration showing potential effectiveness in controlling these contaminants (Rahman et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5NO/c8-5-3(15-6(9)10)1-2-4(14-5)7(11,12)13/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNKOXWVGWZHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1OC(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

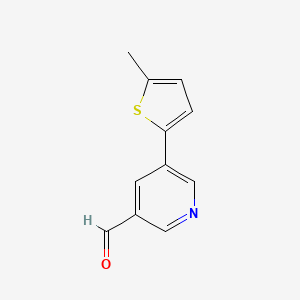

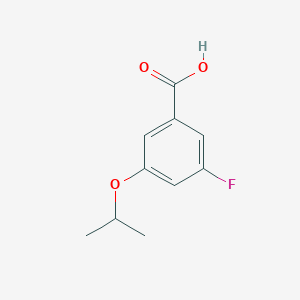

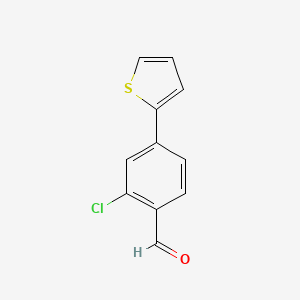

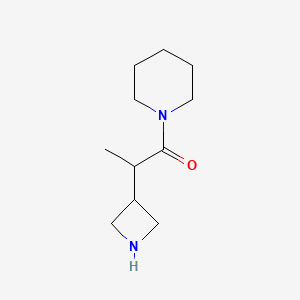

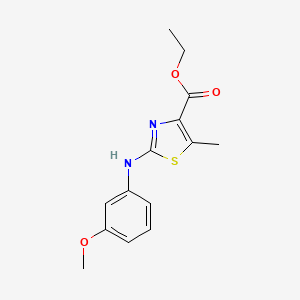

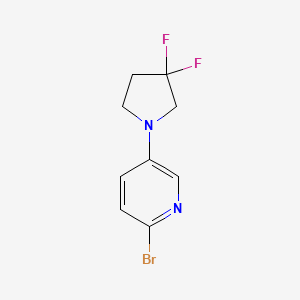

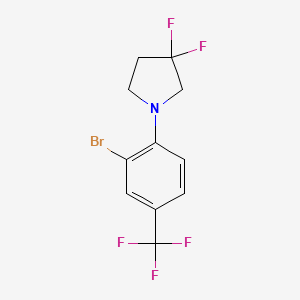

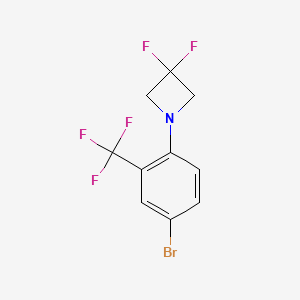

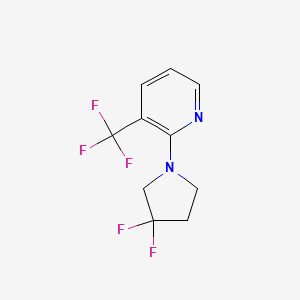

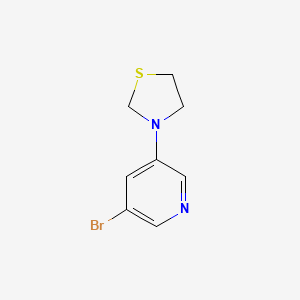

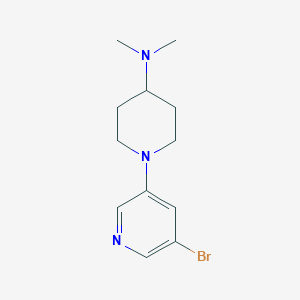

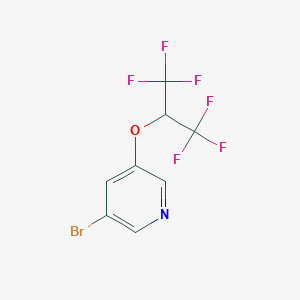

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.